Cas no 28594-00-5 ([(8S,9R,10R,13R,14S)-17-(5-Ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate)
![[(8S,9R,10R,13R,14S)-17-(5-Ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate structure](https://it.kuujia.com/scimg/cas/28594-00-5x500.png)
28594-00-5 structure
Nome del prodotto:[(8S,9R,10R,13R,14S)-17-(5-Ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
[(8S,9R,10R,13R,14S)-17-(5-Ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Stigmasta-5,22,25-trien-3-ol,acetate, (3b,22E,24S)- (9CI)
- 22-Dehydroclerosteryl acetate
- (3β,20R,22E,24S)-Stigmasta-5,22,25-trien-3-yl acetate
- 22-Dehydroclerosterol acetate
- 22E-dehydroclerosterol acetate
- Ergosterol endoperoxide
- Ergosterol peroxide
- ergosterol-5,8-peroxide
- Peroxyergosterol
- (24S)-Ethylcholesta-5,22,25-trien-3beta-yl acetate
- [ "" ]
- [(8S,9R,10R,13R,14S)-17-(5-Ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15
- 28594-00-5
- [(3S, 8S, 9S, 10R, 13R, 14S, 17R)-17-[(2R, 3E, 5S)-5-ethyl-6-methylhepta-3, 6-dien-2-yl]-10, 13-dimethyl-2, 3, 4, 7, 8, 9, 11, 12, 14, 15, 16, 17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- Stigmasta-5,22,25-trien-3-ol, 3-acetate, (3beta,22E,24S)-
- AKOS040761029
- [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- FS-9715
- DTXSID101210954
- Stigmasta-5,22,25-trien-3-ol, 3-acetate, (3I(2),22E,24S)-
- [(8S,9R,10R,13R,14S)-17-(5-Ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
-
- Inchi: 1S/C31H48O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-11,21,23,25-29H,2,8,12-19H2,1,3-7H3/t21?,23?,25?,26-,27?,28-,29+,30-,31+/m0/s1
- Chiave InChI: MOEVEIGHSLNJAI-XCAGBFMWSA-N
- Sorrisi: O(C(C([H])([H])[H])=O)C1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])C(C1([H])[H])=C([H])C([H])([H])[C@]1([H])[C@@]2([H])C([H])([H])C([H])([H])[C@]2(C([H])([H])[H])C([H])(C([H])(C([H])=C([H])C([H])(C(=C([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])[C@]21[H]
Proprietà calcolate
- Massa esatta: 452.36500
- Massa monoisotopica: 452.365430770g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 33
- Conta legami ruotabili: 7
- Complessità: 821
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 9.2
- Superficie polare topologica: 26.3
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.0±0.1 g/cm3
- Punto di ebollizione: 517.4±29.0 °C at 760 mmHg
- Punto di infiammabilità: 263.9±11.8 °C
- PSA: 26.30000
- LogP: 8.29170
- Pressione di vapore: 0.0±1.3 mmHg at 25°C
[(8S,9R,10R,13R,14S)-17-(5-Ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
[(8S,9R,10R,13R,14S)-17-(5-Ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN2811-5 mg |
22-Dehydroclerosteryl acetate |
28594-00-5 | 98% | 5mg |
¥ 2,760 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2811-1 mL * 10 mM (in DMSO) |
22-Dehydroclerosteryl acetate |
28594-00-5 | 1 mL * 10 mM (in DMSO) |
¥ 2860 | 2023-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2811-1 mg |
22-Dehydroclerosteryl acetate |
28594-00-5 | 1mg |
¥2035.00 | 2022-04-26 | ||
TargetMol Chemicals | TN2811-1 ml * 10 mm |
22-Dehydroclerosteryl acetate |
28594-00-5 | 1 ml * 10 mm |
¥ 2860 | 2024-07-20 | ||
TargetMol Chemicals | TN2811-5mg |
22-Dehydroclerosteryl acetate |
28594-00-5 | 5mg |
¥ 2760 | 2024-07-20 | ||
A2B Chem LLC | AB34319-5mg |
22-Dehydroclerosteryl acetate |
28594-00-5 | 93.0% | 5mg |
$494.00 | 2024-04-20 |
[(8S,9R,10R,13R,14S)-17-(5-Ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate Letteratura correlata
-
Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
28594-00-5 ([(8S,9R,10R,13R,14S)-17-(5-Ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate) Prodotti correlati
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- 521-13-1(Cholesteryl N-Butyrate)
- 1182-42-9(Cholesterol Caprylate)
- 1062-96-0(Cholesteryl hexanoate)
- 1183-04-6(Cholesteryl Decanoate)
- 604-33-1(Cholesterol Linoleate)
- 633-31-8([(8S,9R,10R,13R,14S)-10,13-Dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate)
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